Adenosine 5'-(trihydrogen diphosphate), barium salt (1:3)

概要

説明

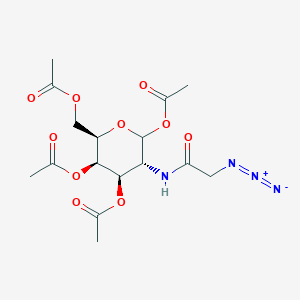

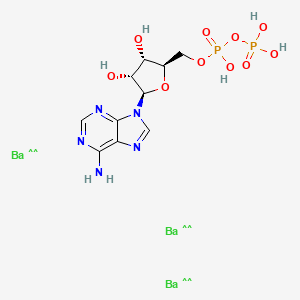

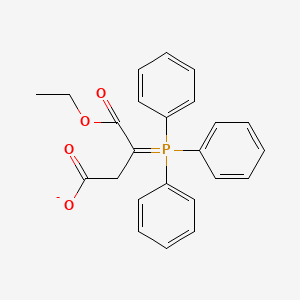

Adenosine 5’-(trihydrogen diphosphate), also known as Adenosine diphosphate (ADP), is an important organic compound in metabolism and is essential to the flow of energy in living cells . ADP consists of three important structural components: a sugar backbone attached to adenine and two phosphate groups bonded to the 5 carbon atom of ribose . The diphosphate group of ADP is attached to the 5’ carbon of the sugar backbone, while the adenine attaches to the 1’ carbon .

Synthesis Analysis

ADP is formed through dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases . ADP can also be metabolized to adenosine 5’-monophosphate (AMP) and 2’-deoxyadenosine 5’-diphosphate (dADP) .Molecular Structure Analysis

The molecular formula of the barium salt of Adenosine 5’-(trihydrogen diphosphate) is Ba3(C10H12N5O10P2)2 . It has a molecular weight of 1260.34 .Chemical Reactions Analysis

Energy transfer used by all living things is a result of dephosphorylation of ATP by enzymes known as ATPases . The cleavage of a phosphate group from ATP results in the coupling of energy to metabolic reactions and a by-product of ADP . ATP is continually reformed from lower-energy species ADP and AMP .科学的研究の応用

Crystal Structure Analysis

- Adenosine 5'-diphosphate (ADP) and its salts, including the barium salt, have been studied for their crystal and molecular structures using X-ray diffraction. These studies provide insights into the conformation and geometry of ADP molecules in different states (Shakked, Viswamitra, & Singh, 1980); (Sternglanz, Subramanian, Lacey, & Bugg, 1976).

Raman Spectroscopy in Nucleotide Analysis

- Raman spectroscopy has been used to analyze salts of adenosine 5′-monophosphoric acid, including barium salt. This technique helps in understanding different nucleoside conformations and their spectral features (Escobar, Carmona, Molina, & Lasagabaster, 1994).

Nucleotide Isolation from Biological Samples

- Adenosine triphosphate and diphosphate have been isolated from biological samples, such as liver, and analyzed for their composition. This research helps in understanding the role of these nucleotides in various biological processes (Rapoport & Nelson, 1945).

Biochemical and Clinical Chemistry

- ADP and adenosine-5-monophosphate (AMP) are significant in biochemistry and clinical chemistry. They have applications in enzymatic assays for determining their concentration in various sample types (Jaworek, Gruber, & Bergmeyer, 1974).

Metabolic Studies in Yeast

- Studies on yeast metabolism have utilized adenosine phosphates, including ADP and ATP, to understand the metabolic pathways under both aerobic and anaerobic conditions (Laws & Stickland, 1958).

Synthesis of Nucleoside Triphosphates

- Research on the synthesis of adenosine 5'-triphosphate (ATP) and other nucleoside 5'-triphosphates has been conducted, including their isolation as barium salts. This contributes to the understanding of nucleotide synthesis and applications (Tanaka, Honjo, Sanno, & Moriyama, 1960).

作用機序

Target of Action

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3), also known as Adenosine 5’-Diphosphate, Barium Salt, primarily targets sulfotransferase enzymes . These enzymes play a crucial role in the transfer of a sulfo group to specific substrates, including hormones, neurotransmitters, drugs, and lipids .

Mode of Action

The compound interacts with its targets by serving as a donor of phosphate groups . This interaction leads to the phosphorylation of various proteins, which can alter their function and result in various downstream effects .

Biochemical Pathways

The action of Adenosine 5’-Diphosphate, Barium Salt affects several biochemical pathways. It is involved in the sulfotransferase pathway , where it acts as a phosphate group donor . The phosphate groups are transferred to various proteins, altering their function and impacting downstream cellular processes .

Pharmacokinetics

It is known that the compound is involved in various metabolic processes, including the sulfotransferase pathway .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, given its role in phosphorylation. Phosphorylation can activate or deactivate proteins, alter protein function, and impact cellular processes such as signal transduction and metabolism .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) is involved in several biochemical reactions, primarily related to energy transfer and metabolism. This compound interacts with enzymes such as ATPases and kinases, facilitating the conversion of adenosine triphosphate (ATP) to adenosine diphosphate (ADP) and vice versa . These interactions are crucial for maintaining cellular energy homeostasis. Additionally, adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) can bind to specific receptors on cell surfaces, influencing various signaling pathways .

Cellular Effects

The effects of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) on cells are multifaceted. It plays a pivotal role in cellular metabolism by participating in the synthesis and breakdown of ATP, which is the primary energy currency of the cell . This compound also affects cell signaling pathways by interacting with purinergic receptors, thereby influencing processes such as cell proliferation, differentiation, and apoptosis . Furthermore, adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) can modulate gene expression and impact cellular metabolism .

Molecular Mechanism

At the molecular level, adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) exerts its effects through several mechanisms. It binds to ATPases, facilitating the hydrolysis of ATP to ADP, which releases energy used for various cellular processes . Additionally, this compound can activate or inhibit specific enzymes, thereby regulating metabolic pathways and cellular functions . The binding interactions with purinergic receptors also play a significant role in modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) in animal models are dose-dependent. At lower doses, this compound can enhance cellular energy production and improve metabolic functions . At higher doses, it may exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) is involved in several metabolic pathways, including glycolysis and oxidative phosphorylation . It interacts with enzymes such as ATP synthase and adenylate kinase, facilitating the conversion of ADP to ATP and vice versa . These interactions are essential for maintaining cellular energy balance and supporting various metabolic processes .

Transport and Distribution

The transport and distribution of adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through purinergic receptors and other transport mechanisms . Once inside the cell, it can localize to specific compartments, such as mitochondria, where it participates in energy production and metabolic processes .

Subcellular Localization

Adenosine 5’-(trihydrogen diphosphate), barium salt (1:3) exhibits specific subcellular localization patterns. It is primarily localized in the mitochondria, where it plays a crucial role in ATP synthesis and energy metabolism . Additionally, this compound can be found in the cytoplasm and nucleus, where it influences various cellular processes, including gene expression and signal transduction . Post-translational modifications and targeting signals may direct its localization to specific organelles .

特性

InChI |

InChI=1S/C10H15N5O10P2.3Ba/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHUZPRWXHRRAS-MSQVLRTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Ba].[Ba].[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Ba3N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855741 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate)--barium (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

839.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40436-88-2 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate)--barium (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-2-[(3-methylphenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B1401470.png)

![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1401474.png)